2,4-Dimethoxybenzylamine hydrochloride

Overview

Description

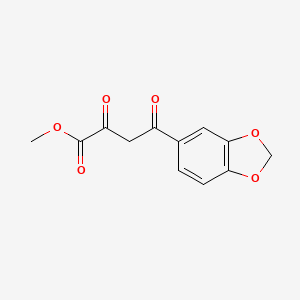

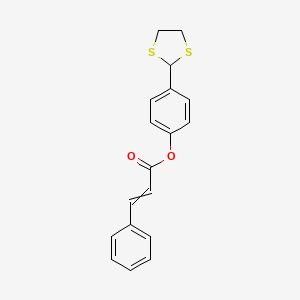

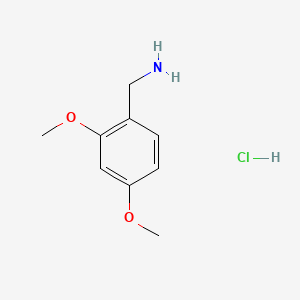

2,4-Dimethoxybenzylamine hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 . It is a white to light yellow crystal powder . This compound is used as a reagent for the protection of amide function in glutamine and asparagine during peptide synthesis .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. One method involves the use of hydroxylamine hydrochloride, sodium carbonate, ethanol, and water in the first step, followed by the use of hydrogen and Raney Nickel in ethyl acetate . Another method involves the use of 2,4-dimethoxy benzyl chlorine, Soiodin, and urotropine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (CH3O)2C6H3CH2NH2·HCl . The molecular weight of the compound is 203.67 g/mol .

Chemical Reactions Analysis

This compound is used in the synthesis of 2-(2,4-dimethoxybenzylamino)-4-phenyl-3-butenonitrile . It is also used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .

Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a molecular weight of 203.66 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 3 .

Scientific Research Applications

Synthetic Technology Development

- N,N-Dimethyl-4-nitrobenzylamine, related to 2,4-dimethoxybenzylamine hydrochloride, is significant in organic synthesis, used in medicine, pesticides, and chemical fields. It features a low-cost production process, simple operations, and environmentally friendly attributes (Wang Ling-ya, 2015).

Peripheral Dopamine Blocking Agent

- A derivative, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, functions as a peripheral dopamine blocking agent. This compound is synthesized using a catalyzed aldol condensation and catalytic reduction, showcasing its utility in neurotransmitter regulation (C. H. Jarboe et al., 1978).

Oxazole Scaffold Synthesis

- 2,4-Dimethoxybenzylamine is used in tandem Ugi/Robinson-Gabriel sequences for synthesizing a series of 2,4,5-trisubstituted oxazoles, an important chemical scaffold in various organic compounds (A. Shaw, Zhigang Xu, C. Hulme, 2012).

Pre-column Fluorescence Derivatization Reagent

- As a pre-column fluorescence derivatization reagent, 3,4-Dimethoxybenzylamine is highly sensitive for detecting serotonin in plasma, demonstrating its application in biochemical analysis (J. Ishida, M. Takada, M. Yamaguchi, 1997).

Synthesis of Novel Compounds

- The compound has been utilized in the synthesis of novel substances like N-hydroxythiourea, which despite showing no activity in certain tumor models, indicates its potential in creating new chemical entities (M. Sato, C. Stammer, 1976).

Selective TFAA-Cleavage in Synthesis

- The selective cleavage of tert. 2,4-dimethoxybenzylamines using TFAA treatment demonstrates its role in the synthesis of secondary amines, showcasing its versatility in organic synthesis (P. Nussbaumer, K. Baumann, T. Dechat, M. Harasek, 1991).

Microwave-Assisted Synthesis

- Efficient, green synthesis of 2,4-dimethoxybenzyaminotriazines under microwave irradiation and solvent-free conditions highlights its role in sustainable chemistry practices (A. Hoz et al., 2013).

Protecting Group in Carbohydrate Chemistry

- 2,4-Dimethoxybenzyl is used as a protecting group for 2-acetamido glycosyl donors in carbohydrate chemistry, exemplifying its utility in complex organic syntheses (N. Kelly, K. Jensen, 2001).

Oligoribonucleotide Synthesis

- The 3,4-dimethoxybenzyl group serves as a protecting group in oligoribonucleotide synthesis, indicating its importance in nucleic acid chemistry (H. Takaku, T. Ito, K. Imai, 1986).

N-Debenzylation of Amides

- Efficient debenzylating reactions with N-2,4-dimethoxybenzylamides using p-TsOH highlight its use in the modification of primary amides, a critical process in organic synthesis (C. Chern, Y. Huang, W. M. Kan, 2003).

Future Directions

Mechanism of Action

Target of Action

It is known to be an important amine compound used in various industrial resins and products, as well as a significant intermediate in the synthesis of drugs and fragrances .

Mode of Action

2,4-Dimethoxybenzylamine hydrochloride acts as an amine nucleophile. It has been used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It’s also used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .

Biochemical Pathways

It’s known to be involved in the synthesis of anti-hiv-1 agents , indicating its potential role in antiviral biochemical pathways.

Result of Action

Its use in the synthesis of anti-hiv-1 agents suggests that it may have antiviral effects .

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxybenzylamine hydrochloride plays a significant role in biochemical reactions as an amine nucleophile. It is used to investigate the 1,4-reactivity of compounds such as 5-bromo-2-indene-1-one . The compound interacts with various enzymes and proteins, including those involved in the synthesis of antibacterial nucleoside natural products and anti-HIV-1 agents . These interactions are primarily based on the nucleophilic properties of this compound, which allows it to participate in various chemical reactions and form stable complexes with biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways . For instance, it has been used in the synthesis of amide derivatives of uracil polyoxin C, which are known to affect cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules through nucleophilic substitution reactions. The compound can act as an ammonia equivalent in the synthesis of oxazoles and other heterocyclic compounds . It also participates in enzyme inhibition or activation by forming covalent bonds with active sites of enzymes . These interactions can lead to changes in gene expression and modulation of cellular pathways, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of antibacterial and antiviral agents . The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical properties.

properties

IUPAC Name |

(2,4-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)9(5-8)12-2;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOWSAVFSCSBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174870 | |

| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20781-21-9 | |

| Record name | Benzenemethanamine, 2,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)

![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)